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Compound of Interest

(R)-BoroLeu-(+)-Pinanediol
Compound Name: )
trifluoroacetate

Cat. No.: B563573

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate is a highly valuable chiral building block in
modern organic and medicinal chemistry.[1][2] Identified by its CAS number 179324-87-9, this
compound is a boronic acid derivative of the amino acid L-leucine.[3] Its structure is notable for
three key components: the (R)-configured aminoboronic acid moiety which provides the core
structure, the (+)-pinanediol group which serves as both a chiral auxiliary and a stable
protecting group for the boronic acid, and the trifluoroacetate counterion which enhances
stability and handling.[1][3]

The primary application of this reagent is as a key intermediate in the enantioselective
synthesis of complex molecules, most prominently in the development of proteasome inhibitors.
[1][2] Proteasomes are essential cellular complexes involved in protein degradation, and their
inhibition is a validated therapeutic strategy for certain cancers, such as multiple myeloma.[1]
[2] The compound's inherent chirality is crucial for the biological activity of the final drug
substance, making it an indispensable component in syntheses like that of Bortezomib.[1] The
pinanediol ester provides high stereochemical control during synthesis and can be efficiently
removed in the final steps to unmask the active boronic acid.[4]

Physicochemical Properties
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The physical and chemical properties of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate are
summarized below.

Property Value Reference(s)
CAS Number 179324-87-9 [1]

Molecular Formula C17H29BF3NOa4 [3]

Molecular Weight 379.22 g/mol [3]
Appearance White to off-white powder/solid  [1]

Melting Point 160 °C

Purity Typically 297-99% [1]

N Soluble in DMF, DCM; Slightly
Solubility ] [3]
soluble in Ethanol, Methanol

Store at < -15°C in a well-
Storage )
closed container

Key Application: Peptide Coupling Reactions

The most common use of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate is as the amine
component in peptide coupling reactions. The free amino group is acylated with a carboxylic
acid to form a new amide bond. This reaction is central to the synthesis of peptidyl boronic acid
proteasome inhibitors. The use of standard coupling reagents ensures high yields and minimal
racemization.[3][4]

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b563573?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.nbinno.com/article/pharmaceutical-intermediates/role-of-r-boroleu-pinanediol-trifluoroacetate-in-modern-drug-synthesis-hc
https://www.benchchem.com/product/b563573
https://www.benchchem.com/product/b563573?utm_src=pdf-body
https://www.benchchem.com/product/b563573
https://www.luxembourg-bio.com/wp-content/uploads/2017/02/A-convergent-approach-to-synthesis-of-bortezomib-the-use-of-TBTU-suppresses-racemization-in-the-fragment-condensation.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563573?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check

Availability & Pricing

Carboxylic
Acid
Substrate

Coupling
Reagents

Solvent
System

Reaction
Time (h)

Yield (%)

Reference(s

Pyrazine-2-
carboxylic
acid

TBTU / NMM

DCM / DMF

24

38-63%

[2]

5-
Chloropyrazin
e-2-
carboxylic

acid

TBTU / NMM

DCM / DMF

24

38-63%

[2]

General
Carboxylic
Acids

TBTU / NMM
or HBTU

DCM / DMF

16-24

75-90%

[3]

Fmoc-Phe-
OH

TBTU / DIEA

DMF

54% (overall)

[5]

Experimental Protocols

Protocol 1: TBTU-Mediated Coupling of a Carboxylic

Acid

This protocol describes a general procedure for the acylation of (R)-BoroLeu-(+)-Pinanediol

trifluoroacetate with a generic carboxylic acid, a key step in the synthesis of Bortezomib and
related analogs.[2][3][5]

Materials:

(R)-BoroLeu-(+)-Pinanediol trifluoroacetate (1.0 equiv.)

Carboxylic acid (e.g., Pyrazine-2-carboxylic acid) (1.0 equiv.)

TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equiv.)

N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (2.2 equiv.)
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e Anhydrous Dichloromethane (DCM)

e Anhydrous Dimethylformamide (DMF)

e Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

To a flame-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid
(2.0 equiv.).

e Dissolve the acid in a mixture of anhydrous DCM and anhydrous DMF (e.g., 1:2 v/v).
+ Add (R)-BoroLeu-(+)-Pinanediol trifluoroacetate (1.0 equiv.) to the solution.

e Cool the reaction mixture to 0 °C using an ice bath.

e Add TBTU (1.1 equiv.) to the stirred solution.

e Slowly add NMM or DIEA (2.2 equiv.) dropwise to the mixture, ensuring the temperature
remains at O °C.

 After the addition is complete, allow the reaction mixture to slowly warm to room
temperature.

 Stir the reaction for 16-24 hours at room temperature.[3] Monitor the reaction progress by
TLC or LC-MS.

» Upon completion, quench the reaction with water and extract the product with an organic
solvent (e.qg., Ethyl Acetate).

e Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel to yield the desired coupled
product.
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Protocol 2: Deprotection of Pinanediol Boronate Ester

This protocol describes the removal of the pinanediol protecting group to yield the final free
boronic acid, as seen in the final step of Bortezomib synthesis.[4]

Materials:

Pinanediol-protected boronic ester (e.g., product from Protocol 1) (1.0 equiv.)

2-Methylpropaneboronic acid (isobutylboronic acid) (1.5 equiv.)

Methanol (MeOH)

n-Heptane

1 N Hydrochloric Acid (HCI)

2 N Sodium Hydroxide (NaOH)

Dichloromethane (DCM)

Procedure:

o Dissolve the pinanediol-protected boronic ester (1.0 equiv.) in a biphasic mixture of Methanol
(MeOH) and n-Heptane (1:1 v/v).

e Add 2-methylpropaneboronic acid (1.5 equiv.) to the mixture.

e Stir the mixture vigorously and add 1 N HCI dropwise.

o Continue stirring at room temperature overnight.[6]

» After the reaction is complete, separate the aqueous layer (containing the deprotected
product) from the organic heptane layer (containing the pinanediol-isobutylboronate).

o Wash the aqueous layer twice with n-Heptane to remove all organic residues.

o Concentrate the agueous layer under reduced pressure at a temperature below 35 °C.
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e To the residue, add DCM. Then, carefully add 2 N NaOH to basify the solution while stirring.

o Separate the organic DCM layer, dry it over anhydrous sodium sulfate, filter, and concentrate
to obtain the crude boronic acid product.

e The final product can be further purified by recrystallization.

Visualizations
Diagram 1: Synthetic Workflow for Bortezomib
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Caption: Synthetic workflow for Bortezomib using (R)-BoroLeu-(+)-Pinanediol
trifluoroacetate.

Diagram 2: Functional Components of the Reagent
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Caption: Functional components of (R)-BoroLeu-(+)-Pinanediol trifluoroacetate.

Diagram 3: Experimental Workflow for Peptide
Couplingdot

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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